Home > Products > Screening Compounds P49363 > 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea - 1171322-90-9

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Catalog Number: EVT-3052256
CAS Number: 1171322-90-9
Molecular Formula: C28H34N4O3
Molecular Weight: 474.605
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea belongs to a class of compounds that are structurally similar to known antagonists of orexin receptors. Orexins are neuropeptides involved in regulating various physiological processes, including wakefulness, appetite, and reward pathways. [] While the specific role of the target compound is not defined in the provided literature, its structural resemblance to almoxant suggests potential research applications in studying the orexin system.

(2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (Almorexant)

Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both OX1R and OX2R. This drug exhibits hypnotic activity and has been shown to promote sleep in animals and humans during their active period. []

Relevance: Almorexant shares a similar core structure with 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea, particularly the presence of the 3,4-dihydroisoquinolin-2(1H)-yl moiety. Both compounds also feature substituted phenyl rings connected to this core structure, indicating a potential for similar pharmacological activity related to dopamine and/or serotonin receptors. []

1-(2,4-Dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049)

Compound Description: JNJ-10397049 acts as a selective antagonist for the orexin-2 receptor (OX2R). This compound demonstrates significant sleep-promoting effects in rats, decreasing sleep latency and increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep time. []

Relevance: Although structurally distinct from 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea, JNJ-10397049's role in modulating sleep through OX2R antagonism offers valuable insight into potential mechanisms of action for the target compound. Considering the structural similarities between Almorexant (a dual OX1/2R antagonist) and the target compound, further investigation into the target compound's interaction with orexin receptors is warranted. []

Relevance: Similar to JNJ-10397049, SB-408124 provides insights into the potential interactions between 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea and the orexin system. While SB-408124's lack of sleep-promoting effects might suggest limited involvement of OX1R in the target compound's activity, further research is needed to definitively determine the compound's interaction with orexin receptors. []

Derivatives of 1,2-bis-sulfonamide

Compound Description: The provided abstract describes a series of 1,2-bis-sulfonamide derivatives designed as chemokine receptor modulators. These compounds feature diverse substitutions at various positions, allowing exploration of structure-activity relationships. []

Relevance: Although not directly mentioned, the investigation of 1,2-bis-sulfonamide derivatives as chemokine receptor modulators offers a valuable point of comparison for 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea. Chemokine receptors and dopamine/serotonin receptors both play critical roles in various physiological processes, and exploring the target compound's potential interactions with chemokine receptors, in addition to its potential for dopamine/serotonin receptor activity, could reveal a broader spectrum of biological activity. []

Cabergoline and its Derivatives

Compound Description: Cabergoline is a dopamine receptor agonist known to induce fibrotic valvular heart disease (VHD) as a side effect. Studies suggest this effect stems from its agonistic activity at 5-HT2B receptors (5-HT2BR) and potentially other 5-HT receptors. []

Relevance: The research on cabergoline derivatives highlights the importance of specific structural features in determining receptor selectivity and potential side effects. Comparing the structure of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea with cabergoline and its derivatives, particularly focusing on the N(6) substituent which dictates 5-HT2BR agonism in cabergoline, could provide insights into potential off-target effects and inform future drug design strategies. []

Overview

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound exhibits significant pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. It is characterized by its unique molecular structure, which incorporates a 3,4-dihydroisoquinoline moiety, known for its role in various biological activities.

Source

The compound has been referenced in various scientific literature and patent documents, indicating its potential utility in therapeutic applications. Notably, patents describe the synthesis and application of related compounds for treating conditions such as Parkinson's disease and schizophrenia .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Urea derivatives
  • Functional Groups: Isoquinoline, dimethylamino group, methoxy groups
  • Pharmacological Class: Potential neuroactive agents
Synthesis Analysis

Methods

The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. Key steps include:

  1. Formation of the Isoquinoline Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Urea Formation: The urea linkage is formed by reacting an isocyanate with an amine derivative.
  3. Dimethylamino and Methoxy Substitutions: These groups are introduced via nucleophilic substitution reactions.

Technical Details

The synthesis may utilize various reagents such as isocyanates for urea formation and dimethylamine derivatives for introducing the dimethylamino group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is C22H28N4O3. The structure features:

  • A central urea group
  • A 3,4-dihydroisoquinoline moiety
  • Dimethylamino and methoxy substituents

Data

  • Molecular Weight: 396.49 g/mol
  • SMILES Representation: Cc1ccc(cc1)N(C)(C)CC(NC(=O)N)c2cccc(c2OC)C(=O)N
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions due to its functional groups:

  1. Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions.
  2. Substitution Reactions: The methoxy groups can be substituted under specific conditions to introduce other functional groups.
  3. Reduction Reactions: The isoquinoline part may undergo reduction to yield various derivatives.

Technical Details

These reactions often require catalysts or specific solvents to facilitate the desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves interaction with neurotransmitter systems in the brain. It may act as a positive allosteric modulator at dopamine receptors, enhancing dopaminergic signaling which is crucial in treating neurodegenerative diseases.

Data

Research indicates that compounds with similar structures show potential in modulating D1 dopamine receptor activity, suggesting that this compound could exhibit similar effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; potential for hydrolysis.
Applications

Scientific Uses

  1. Pharmaceutical Development: This compound is being explored for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia due to its ability to modulate dopamine receptor activity.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding dopamine signaling pathways.

Properties

CAS Number

1171322-90-9

Product Name

1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea

Molecular Formula

C28H34N4O3

Molecular Weight

474.605

InChI

InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33)

InChI Key

UAIWICGMIXVYKD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.